![molecular formula C13H16N6OS B14512699 N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea CAS No. 62734-56-9](/img/structure/B14512699.png)
N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a dimethylamino group, a methoxy group, and a phenylthiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea typically involves the reaction of 4-(Dimethylamino)-6-methoxy-1,3,5-triazine-2-thiol with phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the triazine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a variety of triazine derivatives with different functional groups.
Applications De Recherche Scientifique
N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The triazine ring can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenylthiourea moiety can form strong hydrogen bonds and coordinate with metal ions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic properties.
Para-Dimethylaminobenzaldehyde: Contains a dimethylamino group and is used in similar chemical reactions.
Uniqueness
N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N’-phenylthiourea is unique due to the combination of its triazine ring and phenylthiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62734-56-9 |
|---|---|
Formule moléculaire |
C13H16N6OS |
Poids moléculaire |
304.37 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-3-phenylthiourea |
InChI |
InChI=1S/C13H16N6OS/c1-19(2)11-15-10(16-12(18-11)20-3)17-13(21)14-9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15,16,17,18,21) |
Clé InChI |
NZRYEEOAWIKTLX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=NC(=N1)NC(=S)NC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
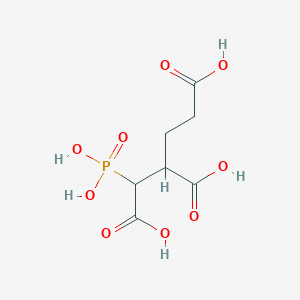
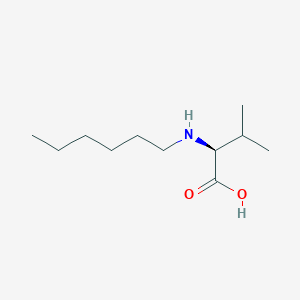
![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
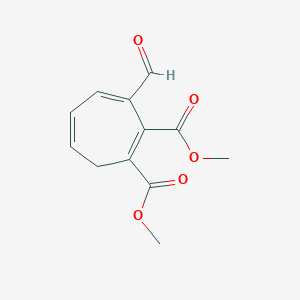
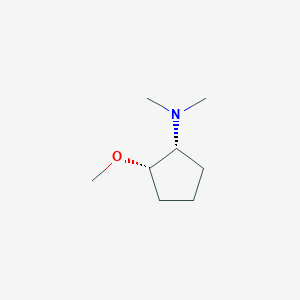
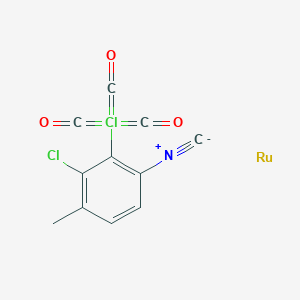
![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![3,5-Dimethyl-2-[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B14512696.png)
![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)
